7,8-Dnipo
Description
7,8-Dihydroxyflavone (7,8-DHF) is a flavonoid derivative with two hydroxyl groups at the 7th and 8th positions of its flavone backbone. It has garnered significant attention for its role as a competitive inhibitor of pyridoxal phosphatase (PDXP), an enzyme regulating pyridoxal 5'-phosphate (PLP), the active coenzyme form of vitamin B4. By inhibiting PDXP, 7,8-DHF increases PLP levels in neurons, which is critical for neurotransmitter synthesis and cognitive function . Structural studies reveal that 7,8-DHF binds reversibly to PDXP with low micromolar affinity (IC₅₀ ≈ 5 µM), and its mechanism involves competitive inhibition at the enzyme's active site . However, its effects may involve off-target mechanisms, necessitating further investigation .
Properties
CAS No. |
143394-68-7 |
|---|---|
Molecular Formula |
C21H29N5O |
Molecular Weight |
367.5 g/mol |
IUPAC Name |
8-ethyl-4-propyl-2-(3-tricyclo[3.3.1.03,7]nonanyl)-8,9-dihydro-7H-imidazo[2,1-f]purin-5-one |
InChI |
InChI=1S/C21H29N5O/c1-3-5-25-18-16(17-22-15(4-2)11-26(17)20(25)27)23-19(24-18)21-9-12-6-13(10-21)8-14(21)7-12/h12-15,22H,3-11H2,1-2H3 |
InChI Key |
KSNFSPWAGPTPTM-UHFFFAOYSA-N |
SMILES |
CCCN1C2=NC(=NC2=C3NC(CN3C1=O)CC)C45CC6CC(C4)CC5C6 |
Canonical SMILES |
CCCN1C2=NC(=NC2=C3NC(CN3C1=O)CC)C45CC6CC(C4)CC5C6 |
Synonyms |
7,8-dihydro-8-ethyl-2-(3-noradamantyl)-4-propyl-1H-imidazo(2,1-j)purin-5(4H)-one 7,8-DNIPO KF 20274 KF 20274 hydrochloride, (+-)-isomer KF 20274, (S)-isomer KF-20274 KF20274 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
4’DMA-7,8-Dihydroxyflavone (4’DMA-7,8-DHF)
- Structural Similarity: 4’DMA-7,8-DHF is a methylated derivative of 7,8-DHF, with a dimethylamino group at the 4’ position. This modification enhances its metabolic stability, as it converts to 7,8-DHF in vivo .
- Functional Comparison : Both compounds activate similar pathways, including TrkB receptor signaling and PLP modulation. However, 4’DMA-7,8-DHF’s precursor properties may offer prolonged bioavailability compared to 7,8-DHF .
- Research Gaps: No human trials exist for either compound, and their long-term safety profiles remain uncharacterized .
7-Hydroxycoumarin and 7,8-Dihydroxycoumarin Derivatives
- Structural Similarity : These coumarin derivatives share hydroxyl groups at positions analogous to 7,8-DHF but lack the flavone backbone. For example, sulfonamide derivatives of 7,8-dihydroxycoumarin (e.g., compounds 5f and 5g) exhibit antioxidant and antimicrobial activities .
- Functional Divergence : Unlike 7,8-DHF, these derivatives show minimal neuroprotective effects. Their primary applications are in combating oxidative stress (DPPH radical scavenging IC₅₀ ≈ 13.5 mM) and bacterial growth, highlighting divergent structure-activity relationships .
7,8-Benzoflavone
- Structural Similarity : 7,8-Benzoflavone features a benzene ring fused to the flavone structure but lacks hydroxyl groups.
- Functional Contrast : It enhances testosterone production in male rats via undefined mechanisms, differing entirely from 7,8-DHF’s neurological focus. Preliminary data suggest anti-inflammatory and anticancer properties, but these remain underexplored .
Marine Natural Products: (+)-7,8-Dihydroplakortide E
- Structural Similarity: This plakortide from marine sponges shares a dihydroxy motif but possesses a complex polyketide structure distinct from flavonoids.
- Its stereochemistry and lipophilic tail contribute to its bioactivity profile .
Data Table: Key Comparative Metrics
Mechanistic and Application Insights
- Hydroxylation Position : The 7,8-dihydroxy configuration is critical for PDXP inhibition in 7,8-DHF, as seen in its co-crystal structure with the enzyme . Similarly, hydroxylation at analogous positions in efavirenz metabolites (e.g., (S)-7,8diOH EFV) determines their activity, though their targets differ .
- Therapeutic Potential: While 7,8-DHF and 4’DMA-7,8-DHF focus on neurological disorders, structurally related compounds like 7,8-dihydroxycoumarin derivatives prioritize antimicrobial roles, underscoring the versatility of dihydroxy motifs in drug design .
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